molecular formula C25H23N3O B4275015 2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4275015
M. Wt: 381.5 g/mol
InChI Key: ZLKCTTNSDPXVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and various methyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 3,4-dimethylphenyl group and the pyridinylmethyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce a variety of functionalized quinoline compounds.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)acetamide: This compound shares a similar structure but lacks the quinoline core.

    6-methyl-4-quinolinecarboxamide: This compound has a similar quinoline core but different substituents.

Uniqueness

2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core with a pyridinylmethyl group and multiple methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-16-6-9-23-21(11-16)22(25(29)27-15-19-5-4-10-26-14-19)13-24(28-23)20-8-7-17(2)18(3)12-20/h4-14H,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKCTTNSDPXVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CN=CC=C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
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2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
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2-(3,4-DIMETHYLPHENYL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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